Product packaging for Boc-D-ser(bzl)-osu(Cat. No.:CAS No. 82155-85-9)

Boc-D-ser(bzl)-osu

Cat. No.: B613695
CAS No.: 82155-85-9
M. Wt: 392.41
InChI Key: NTFYOALQRQBBDG-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-Ser(Bzl)-OSu is a chemically modified and activated derivative of the amino acid D-serine. Its structure is designed for efficient incorporation into peptide chains, a fundamental process in biochemistry and pharmaceutical development. The strategic placement of protecting groups, namely the tert-butoxycarbonyl (Boc) and benzyl (B1604629) (Bzl) groups, alongside the activating N-Hydroxysuccinimide (OSu) ester, makes it a valuable reagent for chemists.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24N2O7 B613695 Boc-D-ser(bzl)-osu CAS No. 82155-85-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O7/c1-19(2,3)27-18(25)20-14(12-26-11-13-7-5-4-6-8-13)17(24)28-21-15(22)9-10-16(21)23/h4-8,14H,9-12H2,1-3H3,(H,20,25)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFYOALQRQBBDG-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](COCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Boc D Ser Bzl Osu

Synthesis of Boc-D-Ser(Bzl)-OH Precursor

The creation of the Boc-D-Ser(Bzl)-OH precursor necessitates the sequential protection of two functional groups in the D-serine molecule: the alpha-amino group and the side-chain hydroxyl group.

Boc Protection of the Alpha-Amino Group of D-Serine

The initial step in the synthesis is the protection of the alpha-amino group of D-serine with a tert-butoxycarbonyl (Boc) group. This is a widely used protecting group in peptide synthesis due to its stability under various conditions and its ease of removal under acidic conditions. chemimpex.com

A common method for Boc protection involves reacting D-serine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. google.com The reaction is typically carried out in an aqueous medium, sometimes with the addition of a water-miscible organic solvent like t-butanol, THF, dioxane, methanol, acetonitrile (B52724), or dimethylformamide (DMF) to aid solubility. google.com The base, often an alkali hydroxide (B78521) like sodium hydroxide, is used in a 2-3 molar equivalent to the D-serine. google.com The amount of Boc anhydride (B1165640) is generally in the range of 1.0-1.6 equivalents to D-serine. google.com The reaction is often initiated at a low temperature (0-5 °C) and then allowed to proceed at room temperature for several hours. google.com

For instance, one procedure involves dissolving D-serine in an aqueous solution of sodium hydroxide. google.com Boc anhydride is then added slowly, maintaining the temperature below 20°C. The reaction mixture is then stirred at room temperature for an extended period, for example, 16 hours. google.com Completion of the reaction can be monitored by thin-layer chromatography (TLC). google.com

Benzyl (B1604629) Protection of the Side-Chain Hydroxyl Group of D-Serine

Following the protection of the amino group, the hydroxyl group in the side chain of Boc-D-serine is protected with a benzyl group. The benzyl group is a common choice for protecting hydroxyl functions and can be removed by hydrogenolysis or strong acids like hydrogen fluoride (B91410) (HF). peptide.compeptide.com

A typical procedure for benzylation involves the reaction of N-Boc-D-serine with benzyl bromide in the presence of a strong base. chemicalbook.com For example, N-Boc-D-serine can be dissolved in an anhydrous solvent like DMF, and sodium hydride (NaH) is added at a reduced temperature (0 °C). chemicalbook.com After stirring, benzyl bromide is introduced, and the reaction is allowed to warm to room temperature and proceed for several hours. chemicalbook.com The reaction is then quenched, and the product, Boc-D-Ser(Bzl)-OH, is purified. chemicalbook.com

Methodological Considerations for Protecting Group Introduction

The selection of protecting groups and the order of their introduction are critical for a successful synthesis. The Boc group is chosen for the amino terminus due to its stability during the subsequent benzylation step. chemimpex.com Conversely, the benzyl group for the side chain must be stable to the conditions required for peptide coupling and subsequent deprotection of the N-terminal Boc group in peptide synthesis. google.com

The choice of base and solvent in both protection steps is crucial for optimizing yield and minimizing side reactions. Anhydrous conditions are particularly important during the benzylation step with sodium hydride to prevent its decomposition. chemicalbook.com The stoichiometry of the reagents must be carefully controlled to ensure complete reaction and to simplify the purification process. google.com

Activation of Boc-D-Ser(Bzl)-OH to the N-Hydroxysuccinimide Ester

The final stage of the synthesis is the activation of the carboxylic acid group of Boc-D-Ser(Bzl)-OH to form the N-hydroxysuccinimide (NHS) ester. NHS esters are highly reactive towards primary amines, making them excellent reagents for peptide bond formation. thermofisher.com

Reaction Conditions and Reagents for NHS Ester Formation

The most common method for forming NHS esters is the coupling of the carboxylic acid with N-hydroxysuccinimide (NHS) using a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). amerigoscientific.comresearchgate.net The reaction proceeds through an O-acylisourea intermediate, which then reacts with NHS to form the desired ester and a dicyclohexylurea (DCU) byproduct. amerigoscientific.com

The reaction is typically carried out in an anhydrous organic solvent like dichloromethane (B109758) (DCM) or acetone. researchgate.netrhhz.net The reactants, Boc-D-Ser(Bzl)-OH, NHS, and DCC, are usually used in equimolar amounts. researchgate.net The byproduct, DCU, is largely insoluble in many organic solvents and can be removed by filtration. rhhz.net

Alternative methods for NHS ester synthesis exist, such as using N,N'-disuccinimidyl carbonate (DSC), which avoids the formation of urea (B33335) byproducts. researchgate.net Another approach involves the use of 2-iodoxybenzoic acid (IBX) as an oxidizing agent to couple alcohols or aldehydes with NHS. amerigoscientific.com

Optimization of Reaction Parameters for Yield and Purity

To maximize the yield and purity of Boc-D-Ser(Bzl)-OSu, several reaction parameters can be optimized. The choice of solvent can influence the solubility of the reactants and the ease of byproduct removal. researchgate.net Reaction time and temperature also play a significant role. While many NHS ester preparations are conducted at room temperature, careful monitoring is necessary to prevent side reactions. thermofisher.com

The purity of the final product is crucial for its successful use in peptide synthesis. Recrystallization from appropriate solvent systems, such as diethyl ether/n-hexane, is often employed to purify the solid NHS ester. rhhz.net The stability of NHS esters is a consideration; they are susceptible to hydrolysis, with the rate increasing with pH. thermofisher.comrsc.org Therefore, they should be stored in a dry environment at low temperatures. rhhz.net

The following table summarizes the key reactions in the synthesis of this compound:

StepReactantsReagents/SolventsProduct
Boc ProtectionD-serineBoc anhydride, NaOH, Water/Organic SolventBoc-D-serine
Benzyl ProtectionBoc-D-serineBenzyl bromide, NaH, Anhydrous DMFBoc-D-Ser(Bzl)-OH
NHS Ester FormationBoc-D-Ser(Bzl)-OHN-hydroxysuccinimide, DCC, Anhydrous DCM or AcetoneThis compound

Characterization and Purity Assessment of Synthetic this compound

The characterization and purity assessment of newly synthesized this compound are crucial to ensure its suitability for use in further synthetic applications, particularly in peptide synthesis where high purity is paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Physicochemical Properties:

The physical properties of this compound are important identifiers. While specific data for the D-isomer can vary between batches and suppliers, data for the closely related L-isomer provides a useful reference. For instance, Boc-L-Ser(Bzl)-OSu is typically a white to off-white powder with a melting point in the range of 106-109 °C. chemimpex.com

Spectroscopic Analysis:

Table 1: Representative NMR Data for Boc-L-Ser(Bzl)-OSu in DMSO-d6

Nucleus Chemical Shift (ppm) Description
1H 7.66 NH (Ser)
1H 7.35 C6H5 (Bzl)
1H 4.70 α-CH (Ser)
1H 4.55 CH2 (Bzl)
1H 3.80 β-CH2 (Ser)
1H 2.82 CH2 (Su)
1H 1.41 (CH3)3 (Boc)
13C 168.61, 166.63 C=O (Ser, Su)
13C 154.83 C=O (Boc)
13C 137.12, 128.23, 127.69, 127.40 C6H5 (Bzl)
13C 80.21 C(CH3)3 (Boc)
13C 73.32 CH2 (Bzl)
13C 69.41 CH2 (Ser)
13C 52.26 α-CH (Ser)
13C 27.88 (CH3)3 (Boc)
13C 25.17 CH2 (Su)

Data sourced from a study on the L-isomer and is representative. researchgate.net

Purity Assessment:

The purity of this compound is commonly determined by chromatographic methods. High-Performance Liquid Chromatography (HPLC) is a quantitative technique that can separate the main compound from any impurities. Commercial suppliers often specify a purity of ≥97% as determined by HPLC. Thin-layer chromatography (TLC) is another widely used method for a rapid qualitative assessment of purity, with suppliers often quoting purities of ≥98%. chemimpex.com

Purification of the crude product can be achieved by methods such as flash chromatography over silica (B1680970) gel. researchgate.net

Table 2: Summary of Characterization and Purity Data

Parameter Value/Method Reference
Molecular Formula C19H24N2O7 chemimpex.com
Molecular Weight 392.4 g/mol chemimpex.com
Appearance White to off-white powder chemimpex.com
Melting Point (L-isomer) 106 - 109 °C chemimpex.com
Purity (HPLC) ≥97%
Purity (TLC) ≥98% chemimpex.com

| Storage | 0-8 °C | chemimpex.com |

Application in Peptide Synthesis Methodologies

Integration into Boc/Benzyl (B1604629) Solid-Phase Peptide Synthesis (SPPS)

In the realm of SPPS, the Boc/benzyl strategy remains a robust method for the synthesis of complex peptides. Boc-D-Ser(Bzl)-OSu is seamlessly integrated into this workflow, providing a reliable means of introducing D-serine residues.

The coupling of this compound in SPPS is typically achieved by reacting the activated ester with the N-terminal free amine of the resin-bound peptide. The reaction is generally carried out in a polar aprotic solvent such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP). The kinetics of the coupling reaction are influenced by several factors, including the concentration of reactants, temperature, and the presence of a base catalyst. While the O-succinimidyl ester is highly reactive, a tertiary amine base like diisopropylethylamine (DIPEA) is often added to neutralize the protonated amine and facilitate the reaction.

Monitoring the reaction progress is crucial for achieving high coupling efficiency. Qualitative tests such as the ninhydrin (B49086) (Kaiser) test are commonly employed to detect the presence of unreacted primary amines on the resin. Complete coupling is indicated by a negative ninhydrin test.

Detailed kinetic studies have shown that the coupling of this compound can be influenced by steric hindrance from the growing peptide chain and the resin matrix. The choice of solvent can also play a significant role, with more polar solvents generally leading to faster reaction rates.

Table 1: Factors Influencing Coupling Reactions of this compound in SPPS

FactorDescriptionTypical Conditions
Solvent Affects solubility of reactants and swelling of the resin.Dimethylformamide (DMF), N-methylpyrrolidone (NMP)
Base Neutralizes the protonated N-terminal amine of the peptide.Diisopropylethylamine (DIPEA)
Temperature Influences the rate of the coupling reaction.Room temperature
Concentration Higher concentrations of reactants can increase the reaction rate.2-4 fold excess of this compound

The integration of this compound into automated peptide synthesizers has streamlined the production of D-serine-containing peptides. Automated protocols are designed to precisely control the delivery of reagents and the timing of reaction and wash steps. A typical automated cycle for the incorporation of a D-serine residue using this compound would involve:

Deprotection: Removal of the N-terminal Boc group of the resin-bound peptide using an acid such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

Neutralization: Treatment with a base (e.g., DIPEA) to neutralize the resulting trifluoroacetate (B77799) salt.

Coupling: Addition of a solution of this compound in a suitable solvent (e.g., DMF).

Washing: Thorough washing of the resin to remove excess reagents and byproducts.

The use of activated esters like this compound in automated synthesis can sometimes be advantageous over in situ activation methods as it avoids the potential for side reactions associated with certain activating agents.

This compound is compatible with a variety of resins commonly used in Boc-SPPS. The choice of resin and linker is dictated by the desired C-terminal functionality of the final peptide (e.g., acid or amide).

Merrifield Resin: This is a classic resin for Boc-SPPS, yielding a C-terminal carboxylic acid upon cleavage with a strong acid like hydrofluoric acid (HF). The benzyl ester linkage to the resin is stable to the conditions of Boc deprotection.

PAM (Phenylacetamidomethyl) Resin: This resin also yields a C-terminal acid but is more acid-labile than the Merrifield resin, allowing for cleavage under milder conditions.

MBHA (p-Methylbenzhydrylamine) Resin: This resin is used for the synthesis of C-terminal peptide amides. The benzhydrylamine linker is cleaved by strong acid to generate the amide functionality.

The linkage of the first amino acid to the resin is a critical step, and the stability of this bond throughout the synthesis is paramount. The benzyl side-chain protection of the serine residue is compatible with the strong acid cleavage conditions (e.g., HF) used to release the peptide from these resins.

Automated Synthesis Protocols Incorporating D-Serine Residues

Utilization in Solution-Phase Peptide Synthesis (LPPS)

While SPPS is dominant for the synthesis of many peptides, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for the large-scale production of peptides and for the synthesis of complex peptide fragments.

In a fragment condensation strategy, smaller protected peptide fragments are synthesized and then coupled together in solution. This compound can be used to prepare a D-serine-containing fragment. For instance, a dipeptide fragment can be synthesized by reacting this compound with another amino acid ester. This resulting dipeptide can then be deprotected and coupled to another peptide fragment.

This approach minimizes the number of coupling steps on a large, potentially sparingly soluble peptide, and allows for the purification of intermediates. The use of an activated ester like this compound in this context can be advantageous as it often leads to clean reactions with high yields.

In a sequential or stepwise solution-phase synthesis, amino acids are added one at a time to the growing peptide chain, which remains in solution throughout the synthesis. This compound is well-suited for this approach. The general cycle involves:

Coupling: The N-Boc protected amino acid, in this case, this compound, is coupled to the free N-terminus of the peptide ester in solution.

Purification: The resulting protected peptide is purified, often by extraction or crystallization.

Deprotection: The N-terminal Boc group is removed with an acid (e.g., TFA or HCl in a suitable organic solvent).

Neutralization: The resulting salt is neutralized to free the N-terminal amine for the next coupling step.

This method, while more labor-intensive than SPPS, offers the advantage of full characterization of intermediates at each step, ensuring the purity of the final product.

Table 2: Comparison of SPPS and LPPS for this compound Incorporation

FeatureSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis (LPPS)
Support Insoluble polymeric resinSoluble reactants in a homogeneous solution
Reagent Excess Large excess of reagents is often usedNear stoichiometric amounts of reagents can be used
Purification Intermediates are not purified; final product is purified after cleavageIntermediates can be purified at each step
Automation Easily automatedMore difficult to automate
Scalability Generally used for smaller scale synthesisWell-suited for large-scale synthesis

Table 3: Compound Names

Abbreviation/NameFull Chemical Name
This compoundN-tert-Butoxycarbonyl-O-benzyl-D-serine N-hydroxysuccinimide ester
DMFDimethylformamide
NMPN-Methylpyrrolidone
DIPEAN,N-Diisopropylethylamine
TFATrifluoroacetic acid
DCMDichloromethane
HFHydrofluoric acid
PAMPhenylacetamidomethyl
MBHAp-Methylbenzhydrylamine
HClHydrochloric acid
Boctert-Butoxycarbonyl
BzlBenzyl
OSuN-Hydroxysuccinimide ester

Fragment Condensation Approaches with this compound

Stereochemical Control During Peptide Bond Formation

The synthesis of peptides requires the sequential addition of amino acids, a process where maintaining the specific three-dimensional arrangement, or stereochemistry, of each amino acid is paramount for the final peptide's biological activity. mdpi.com The use of N-α-protected amino acid active esters, such as this compound, is a key strategy in achieving this control. The primary challenge to stereochemical integrity during peptide bond formation is racemization—the conversion of a chirally pure amino acid into a mixture of both its L- and D-enantiomers. highfine.com

Mechanisms of Racemization Suppression in Active Ester Couplings

The predominant mechanism for racemization during peptide coupling involves the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. mdpi.comrsc.org This process is particularly relevant when the carboxyl group of an N-acylated amino acid is activated for coupling. The activated carboxyl group can be attacked intramolecularly by the oxygen of the N-acyl group, leading to the formation of the planar oxazolone (B7731731) ring. The α-proton of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemical information at the α-carbon. Subsequent reaction with an amine nucleophile (the N-terminus of the growing peptide chain) can produce both the desired and the undesired stereoisomer. mdpi.comhighfine.com

The use of this compound provides inherent protection against this racemization pathway due to two main features: the N-α-Boc protecting group and the N-hydroxysuccinimide (OSu) active ester.

The Role of the Boc Protecting Group : Urethane-based protecting groups, such as the tert-butyloxycarbonyl (Boc) group, are known to significantly suppress racemization. nih.gov The electronic structure of the urethane (B1682113) linkage disfavors the cyclization required to form the oxazolone intermediate. The lone pair of electrons on the urethane nitrogen is delocalized into the carbonyl group, making the carbonyl oxygen less nucleophilic and thus less likely to attack the activated carboxyl group. This is a crucial advantage of the Boc strategy over other N-protecting groups like simple acyl groups (e.g., acetyl or benzoyl), which readily promote oxazolone formation. wiley-vch.de

The N-Hydroxysuccinimide (OSu) Active Ester : this compound is a pre-formed active ester. Active esters are moderately reactive species that can react with the amino group of the incoming amino acid or peptide to form the peptide bond under relatively mild conditions. The N-hydroxysuccinimide group is a good leaving group, facilitating the coupling reaction. By using a stable, isolable active ester like the OSu ester, the need for in-situ activation with highly reactive coupling reagents that can promote racemization is avoided. thieme-connect.de When coupling reagents like carbodiimides (e.g., DCC, DIC) are used, they form highly reactive O-acylisourea intermediates which are very prone to racemization. mdpi.comwikipedia.org While additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can be added to carbodiimide (B86325) reactions to form more stable active esters in situ and suppress racemization, the use of a pre-formed OSu ester provides a more direct approach. thieme-connect.dewikipedia.org

The combination of the Boc group and the OSu ester in this compound thus provides a robust method for introducing a D-serine residue while minimizing the risk of epimerization at its α-carbon.

Table 1: Comparison of Racemization Potential in Different Coupling Strategies

Coupling Method Activating Agent / Intermediate Racemization Potential Mechanism of Suppression
Active Ester (e.g., OSu) Pre-formed N-hydroxysuccinimide ester Low Urethane (Boc) protection disfavors oxazolone formation; moderately reactive ester avoids highly reactive intermediates. nih.gov
Carbodiimide (e.g., DCC/DIC) O-acylisourea High Formation of highly reactive intermediate prone to oxazolone formation. mdpi.comwikipedia.org
Carbodiimide + Additive (e.g., DIC/HOBt) HOBt active ester Low-Medium In-situ formation of a more stable active ester that is less prone to racemization than the O-acylisourea. wikipedia.orgpeptide.com

| Uronium/Aminium (e.g., HATU) | OAt active ester | Low | In-situ formation of a highly reactive but relatively stable HOAt-ester; the nitrogen in the triazole ring is thought to help suppress racemization. mdpi.com |

Comparative Analysis of Protecting Group and Activation Strategies

Comparison of Boc/Benzyl (B1604629) with Fmoc/t-Butyl Strategies for Serine Derivatives

The two predominant strategies in solid-phase peptide synthesis (SPPS), the Boc/Benzyl and Fmoc/t-Butyl approaches, offer distinct advantages and disadvantages when applied to serine-containing peptides. peptide.com The choice between them hinges on factors such as the desired peptide length, sequence complexity, and the presence of other sensitive amino acid residues. wikipedia.orgbiosynth.com

Orthogonality and Compatibility with Diverse Amino Acid Side-Chain Protection

The Boc/Benzyl strategy utilizes the tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and benzyl (Bzl) or benzyl-based groups for the more permanent side-chain protection of residues like serine. peptide.comwikipedia.orgpeptide.com The Boc group is removed with moderate acids like trifluoroacetic acid (TFA), while the benzyl-based groups require strong acids such as hydrofluoric acid (HF) for cleavage. peptide.compeptide.comresearchgate.net This difference in acid lability is the foundation of this strategy, though it is not a truly orthogonal system since both protecting groups are acid-labile. biosynth.compeptide.com

In contrast, the Fmoc/t-Butyl strategy is a truly orthogonal system. peptide.comiris-biotech.de It employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu) or trityl (Trt) groups for side-chain protection. peptide.compeptide.comiris-biotech.de The Fmoc group is cleaved with a base, typically piperidine (B6355638) in DMF, while the side-chain groups are removed with TFA. wikipedia.orgresearchgate.netlifetein.com This fundamental difference in deprotection chemistry (base vs. acid) prevents premature side-chain deprotection during the repetitive Nα-deprotection steps. peptide.comiris-biotech.de This makes the Fmoc/t-Butyl strategy advantageous when side chains need to be selectively modified. peptide.com

Differential Deprotection Conditions and Their Implications for Peptide Synthesis

The final cleavage and deprotection step highlights a major difference between the two strategies. For Boc/Benzyl protected peptides, a strong, highly toxic acid like HF is required to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups. peptide.comwikipedia.orgresearchgate.net This requires specialized equipment and careful handling.

The Fmoc/t-Butyl strategy allows for a much milder final deprotection, typically using a TFA "cocktail" containing scavengers to cleave the peptide from the resin and remove the t-Butyl based side-chain protectors. researchgate.netiris-biotech.de This avoidance of HF is a significant advantage in terms of safety and accessibility. nih.gov

The harsh acidic conditions of the Boc/Benzyl final cleavage can sometimes lead to side reactions. However, for hydrophobic peptides that are prone to aggregation, the Boc strategy can be advantageous. peptide.com The acidic deprotection of the Boc group protonates the newly exposed amine, which can reduce hydrogen bonding and improve coupling efficiency. peptide.com

FeatureBoc/Benzyl StrategyFmoc/t-Butyl Strategy
Nα-Protection tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Nα-Deprotection Trifluoroacetic acid (TFA)Piperidine in DMF
Side-Chain Protection Benzyl (Bzl), Benzyl-basedtert-butyl (tBu), Trityl (Trt)
Final Cleavage Hydrofluoric acid (HF)Trifluoroacetic acid (TFA) cocktail
Orthogonality Quasi-orthogonal (differential acid lability)Orthogonal (base vs. acid lability)
Key Advantage Reduces aggregation in hydrophobic sequencesMilder conditions, true orthogonality
Key Disadvantage Harsh and toxic final cleavage (HF)Potential for base-induced side reactions

Evaluation of Alternative Activating Groups for D-Serine

The activation of the carboxylic acid of the protected amino acid is a critical step in peptide bond formation. While Boc-D-ser(Bzl)-Osu is a common activated form, other methods are frequently employed.

Comparative Reactivity and Selectivity of N-Hydroxysuccinimide Esters

N-hydroxysuccinimide (NHS or OSu) esters are widely used in peptide synthesis due to their good balance of reactivity and stability. nih.govchemicalbook.combachem.comthieme-connect.com They are generally crystalline, stable solids that can be isolated and stored. chemicalbook.com This makes them convenient for both manual and automated synthesis. Their reactivity is sufficient for coupling with most amino groups, though they are less reactive than some other activated species. rsc.org This can be advantageous in minimizing side reactions like racemization. mdpi.com

Other Activated Ester Systems and Coupling Reagents in D-Serine Chemistry

A variety of other activating systems are available, often generated in situ.

Pentafluorophenyl (Pfp) esters: These are more reactive than their OSu counterparts and can be useful for sterically hindered couplings. bachem.com

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are used to form a highly reactive O-acylisourea intermediate. iris-biotech.de To minimize racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) are almost always included. mdpi.comuniurb.it

Phosphonium and Aminium/Uronium Salts: Reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HBTU (N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are highly efficient and generate activated esters in situ. iris-biotech.desigmaaldrich.com These are often the reagents of choice for difficult couplings as they promote rapid bond formation with low levels of racemization. sigmaaldrich.com HATU, which generates a more reactive OAt ester, is particularly effective. sigmaaldrich.com

Activating MethodTypeRelative ReactivityCommon AdditivesKey Features
-Osu (NHS) Pre-formed active esterModerateNone requiredStable, isolable solid; good for standard couplings. chemicalbook.combachem.com
-Opfp Pre-formed active esterHighNone requiredMore reactive than Osu; useful for difficult couplings. bachem.com
DCC/DIC In situ coupling reagentHighHOBt, OxymaWidely used; can form insoluble urea (B33335) byproducts. iris-biotech.de
PyBOP/HBTU In situ coupling reagentVery HighNone requiredHighly efficient; low racemization; good for difficult couplings. sigmaaldrich.com

Comparison of Serine Side-Chain Protecting Groups

In the Boc/Benzyl strategy, the benzyl (Bzl) ether is the most common protecting group for the serine side chain. peptide.com It is stable to the repeated TFA treatments used for Nα-Boc removal and is cleaved during the final, harsh HF deprotection step. peptide.compeptide.com

For the Fmoc/t-Butyl strategy, the tert-butyl (tBu) ether is the standard choice. peptide.comiris-biotech.de It is completely stable to the basic conditions used for Fmoc removal but is readily cleaved by the TFA cocktail in the final step. peptide.comiris-biotech.de This compatibility makes it a cornerstone of the Fmoc/t-Butyl approach.

Other protecting groups for the serine hydroxyl function include:

Trityl (Trt): This group is more acid-labile than tBu and can be removed under milder acidic conditions, offering an additional level of orthogonality, particularly useful in the synthesis of protected peptide fragments. peptide.com

Propargyloxycarbonyl (Poc): This group is stable to both acidic and basic conditions commonly used in peptide synthesis and can be removed under mild, neutral conditions, offering another layer of orthogonality. core.ac.uk

Protecting GroupAbbreviationTypical StrategyStabilityCleavage Conditions
Benzyl BzlBoc/BenzylStable to TFAStrong acid (e.g., HF) peptide.compeptide.com
tert-Butyl tBuFmoc/t-ButylStable to piperidineTFA peptide.comiris-biotech.de
Trityl TrtFmoc/t-ButylStable to piperidineMild acid (more labile than tBu) peptide.com
Propargyloxycarbonyl PocOrthogonalStable to acid and baseTetrathiomolybdate (neutral) core.ac.uk

Benzyl (Bzl) vs. tert-Butyl (tBu) and Other Ether-Based Protections

The hydroxyl group of serine is a reactive site that requires protection to prevent undesirable side reactions, such as O-acylation, during peptide bond formation. iris-biotech.de The choice of this protecting group is intrinsically linked to the strategy used for the temporary protection of the α-amino group. In the context of this compound, the benzyl ether serves as the semi-permanent side-chain protection, designed to be stable during the repetitive acidolytic cleavage of the Nα-Boc group.

The two most dominant strategies in SPPS are the Boc/Bzl and the Fmoc/tBu approaches. ub.edu The Boc/Bzl strategy employs the acid-labile Boc group for temporary Nα-protection and benzyl-based groups for side-chain protection. iris-biotech.depeptide.com Conversely, the Fmoc/tBu strategy uses the base-labile Fmoc group for the Nα-terminus and acid-labile tert-butyl-based groups for the side chains. nih.gov This fundamental difference dictates the selection between Bzl and tBu for serine protection.

Benzyl (Bzl) Ether: The Bzl group is the standard protection for the serine hydroxyl function in Boc-based SPPS. peptide.com It is classified as a semi-permanent protecting group due to its relative stability to the moderate acidic conditions (e.g., 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM)) used to remove the Nα-Boc group at each cycle. thieme-connect.de Final cleavage of the Bzl ether from the serine side chain requires treatment with very strong acids, most commonly anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). iris-biotech.depeptide.com

tert-Butyl (tBu) Ether: The tBu group is the conventional choice for serine side-chain protection in the widely used Fmoc/tBu SPPS strategy. iris-biotech.depeptide.com Its key characteristic is its lability to moderate acids like TFA, which allows for its simultaneous removal with other tBu-based side-chain protecting groups and cleavage of the peptide from most acid-sensitive resins (e.g., Wang or Rink amide resins) in a single step. nih.govpeptide.com

Other Ether-Based and Alternative Protections: Beyond Bzl and tBu, several other protecting groups have been developed for the serine hydroxyl group, each offering specific advantages in terms of lability and synthetic utility.

Trityl (Trt): The triphenylmethyl (Trt) group is another ether-based protection used in Fmoc chemistry. peptide.com It is significantly more acid-labile than tBu and can be cleaved under milder acidic conditions. ug.edu.pl This property is particularly useful in the synthesis of protected peptide fragments on hyper-acid-labile resins. peptide.com Its bulkiness can also influence peptide solvation.

Cyclohexyl (Chx): Developed as an alternative to the Bzl group for Boc-chemistry, the cyclohexyl ether is substantially more stable to acid. rsc.org The rate of cleavage for the Chx group with 50% TFA is over twenty times slower than that for the Bzl group, making it highly suitable for the synthesis of very long peptides where cumulative loss of the side-chain protection during Boc removal can become a significant issue. rsc.org

Tetrahydropyranyl (THP): The THP group, which forms an acetal (B89532) rather than a simple ether, is stable to basic and nucleophilic conditions but is readily cleaved by acid. iris-biotech.denih.gov It is compatible with both Boc and Fmoc strategies. iris-biotech.de Notably, the THP group is non-aromatic and less bulky than Trt, which can be advantageous for minimizing undesirable intermolecular interactions. iris-biotech.de It has also been reported to confer good solubility to the protected peptide. nih.govsigmaaldrich.com

tert-Butyldimethylsilyl (TBDMS): This silyl (B83357) ether is more labile towards TFA than the tBu ether and can be selectively cleaved in the presence of Boc/tBu groups using fluoride reagents, such as tetrabutylammonium (B224687) fluoride (TBAF). iris-biotech.de

Table 1: Comparative Properties of Serine Side-Chain Protecting Groups

Protecting GroupChemical ClassTypical StrategyStabilityCleavage ConditionsKey Features
Benzyl (Bzl)EtherBoc/BzlStable to moderate acid (TFA); Base stableStrong acid (HF, TFMSA) iris-biotech.deClassic choice for Boc-SPPS.
tert-Butyl (tBu)EtherFmoc/tBuStable to base (Piperidine); Labile to moderate acidTFA peptide.comStandard for Fmoc-SPPS; Allows for one-step final deprotection/cleavage.
Trityl (Trt)EtherFmoc/tBuHighly acid-labile; Base stableDilute TFA (e.g., 1-5%); 90% TFA for full cleavage peptide.comug.edu.plBulky group; Useful for preparing protected fragments. peptide.com
Cyclohexyl (Chx)EtherBoc/BzlMore acid-stable than Bzl; Base stableStrong acid (TFMSA-thioanisole/TFA) rsc.orgReduces side-chain deprotection during long Boc-SPPS. rsc.org
Tetrahydropyranyl (THP)AcetalFmoc/tBu or Boc/BzlStable to base; Acid-labileTFA sigmaaldrich.comNon-bulky; reported to enhance solubility. iris-biotech.desigmaaldrich.com

Influence of Protecting Group on Peptide Assembly and Solvation

The chemical nature of the side-chain protecting groups has a profound effect on the efficiency of peptide assembly, primarily by influencing the solvation of the growing peptide-resin matrix. During SPPS, especially for longer sequences, the elongating peptide chain can adopt secondary structures, leading to intermolecular hydrogen bonding and subsequent aggregation. This aggregation can render the N-terminus inaccessible for the next coupling step, leading to incomplete reactions and the formation of deletion sequences. peptide.com

Aggregation and Solvation: Aggregation is a particularly prevalent issue in Fmoc/tBu chemistry, where the peptide-resin complex is in a neutral state for most of the synthetic cycle, a condition that can favor self-association. peptide.compeptide.com The Boc/Bzl strategy, which often utilizes in situ neutralization protocols, maintains the peptide chain as a protonated salt, which can disrupt secondary structure formation and improve solvation. peptide.com

Comparative Influence of Serine Protecting Groups: Research indicates that the specific choice of a side-chain protecting group for serine can either mitigate or exacerbate aggregation issues.

Bzl vs. tBu: Recent studies suggest that during SPPS, aggregation is heavily influenced by the amino acid composition, with aliphatic side chains being major contributors. chemrxiv.org The tBu group, which mimics an aliphatic structure, has been shown to promote aggregation. In contrast, aromatic protecting groups, such as the Bzl group on serine, tend to reduce the occurrence of aggregation. chemrxiv.org This gives a potential advantage to the Boc-Ser(Bzl) derivative over Fmoc-Ser(tBu) in the context of synthesizing aggregation-prone sequences.

Effect of Steric Bulk (Trt): While counterintuitive, increasing the steric bulk of the protecting group can sometimes be beneficial. The substitution of Ser(tBu) with the larger Ser(Trt) has been shown to improve peptide solvation and reduce aggregation. The bulky Trt groups may act as "spacers," physically disrupting the inter-chain hydrogen bonds that lead to the formation of insoluble secondary structures like β-sheets.

Effect of Polarity and Size (THP): The tetrahydropyranyl (THP) group offers a different approach. Being non-aromatic and less bulky than Trt, it is expected to cause fewer inter- and intra-chain interactions that can lead to aggregation. iris-biotech.de Furthermore, initial evidence suggests that peptides protected with THP exhibit enhanced solubility compared to their Trt-protected counterparts, which is a significant advantage for both the synthesis and purification processes. sigmaaldrich.com

Table 2: Influence of Serine Protecting Groups on Peptide Synthesis

Protecting GroupAggregation TendencySolvation ImpactKey Findings/Observations
Benzyl (Bzl)LowerGenerally FavorableAromatic nature tends to reduce aggregation during SPPS compared to aliphatic groups. chemrxiv.org
tert-Butyl (tBu)HigherCan be ProblematicMimics aliphatic side chains, which are major contributors to aggregation in SPPS. chemrxiv.org
Trityl (Trt)Lower (than tBu)Improves SolvationBulky group disrupts inter-chain interactions, mitigating aggregation.
Tetrahydropyranyl (THP)LowerEnhances SolubilityNon-bulky and reported to confer good solubility, reducing aggregation. iris-biotech.desigmaaldrich.com

Challenges and Mitigation Strategies in Boc D Ser Bzl Osu Mediated Synthesis

Management of Side Reactions During Boc Deprotection

The removal of the N-α-Boc protecting group is a critical step in Boc-based solid-phase peptide synthesis (SPPS). This process is typically achieved using a moderately strong acid, such as trifluoroacetic acid (TFA). chempep.compeptide.com However, this acidic environment can lead to the formation of reactive carbocations, which can cause undesirable side reactions. bibliomed.orgresearchgate.netresearchgate.net

Scavenger Chemistry for Carbocation Trapping and Side-Chain Modification Prevention

During the acidic cleavage of the Boc group, a tert-butyl carbocation is generated. peptide.comtotal-synthesis.com This electrophilic species can react with nucleophilic side chains of certain amino acids, leading to their modification and the formation of unwanted byproducts. To prevent this, "scavengers" are added to the cleavage cocktail. researchgate.netacs.org These are nucleophilic compounds that effectively trap the carbocations before they can react with the peptide.

Commonly used scavengers include:

Anisole: Traps tert-butyl carbocations. acs.org

Thioanisole: A more nucleophilic scavenger than anisole.

Triisopropylsilane (TIS): A mild reducing agent that can also act as a scavenger. acs.org

1,2-Ethanedithiol (EDT): Particularly useful for protecting tryptophan residues.

p-Cresol and p-Methoxyphenol: Effective in trapping acyl ions and other reactive species. nih.govresearchgate.net

The choice and concentration of scavengers depend on the specific amino acid composition of the peptide being synthesized. For peptides containing sensitive residues like methionine, tryptophan, or tyrosine, a combination of scavengers is often employed to ensure complete protection. researchgate.netacs.org

Table 1: Common Scavengers in Boc Deprotection
ScavengerTarget Reactive SpeciesNotes
Anisoletert-butyl carbocationsA standard scavenger. acs.org
Thioanisoletert-butyl carbocationsMore nucleophilic than anisole.
Triisopropylsilane (TIS)tert-butyl carbocations, reduces side-productsMild reducing agent. acs.org
1,2-Ethanedithiol (EDT)tert-butyl carbocationsProtects tryptophan residues.
p-CresolAcyl ions, carbocationsEffective acyl ion eliminator. nih.govresearchgate.net
p-MethoxyphenolAcyl ions, carbocationsSimilar efficacy to p-cresol. nih.govresearchgate.net

Optimization of Acidic Cleavage Conditions

The conditions for acidic cleavage must be carefully optimized to ensure complete removal of the Boc group without causing degradation of the peptide or excessive side reactions. Key parameters to consider include the concentration of the acid, the reaction time, and the temperature.

Acid Concentration: A solution of 50% TFA in a solvent like dichloromethane (B109758) (DCM) is commonly used for Boc deprotection. chempep.com While neat TFA can also be used, it may be too harsh for some sequences. chempep.com Milder acidic conditions, such as those using p-toluenesulfonic acid (pTSA), have been explored as more environmentally friendly alternatives. mdpi.comresearchgate.net

Reaction Time: The cleavage reaction time is typically short, often ranging from 5 to 30 minutes. chempep.com Prolonged exposure to strong acid can increase the risk of side reactions.

Temperature: Cleavage is usually performed at room temperature. Lowering the temperature can sometimes reduce the rate of side reactions. bachem.com

Addressing Peptide Aggregation Phenomena in Solid-Phase Synthesis

A significant challenge in SPPS, particularly for longer or more hydrophobic peptides, is the tendency of the growing peptide chains to aggregate on the solid support. peptide.comnih.gov This aggregation can hinder the accessibility of the N-terminus for both deprotection and coupling reactions, leading to incomplete reactions and the formation of deletion sequences. peptide.comacs.org

Role of D-Serine Residues in Peptide Secondary Structure Formation

The incorporation of D-amino acids, such as D-serine, can influence the secondary structure of the peptide. While naturally occurring L-amino acids tend to favor the formation of right-handed α-helices and β-sheets, the presence of a D-amino acid can disrupt these regular structures. peptide.com This disruption can, in some cases, help to reduce inter-chain hydrogen bonding that leads to aggregation. However, in other contexts, the introduction of a D-amino acid might promote specific turns or folds that could also contribute to aggregation, depending on the surrounding sequence.

Solvent Additives and Methodological Adjustments for Improved Solubilization

Several strategies can be employed to mitigate peptide aggregation during SPPS:

Chaotropic Agents: Salts like lithium chloride (LiCl) or potassium thiocyanate (B1210189) (KSCN) can be added to the reaction mixture to disrupt the hydrogen bonding networks that cause aggregation. peptide.com

Solvent Choice: Using more polar solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (B87167) (DMSO) can improve the solvation of the peptide and reduce aggregation. nih.govcsic.es A "magic mixture" of DCM, DMF, and NMP has been reported to be effective for hydrophobic peptides. nih.gov

Backbone Protection: The use of backbone-protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb), on the amide nitrogen can prevent hydrogen bond formation and disrupt aggregation. peptide.com

Pseudoprolines: Incorporating pseudoproline dipeptides, derived from serine or threonine, can effectively break up secondary structures and prevent aggregation. peptide.com

Elevated Temperature and Microwave Irradiation: Performing coupling reactions at higher temperatures or using microwave irradiation can help to overcome aggregation by providing additional energy to disrupt intermolecular interactions. peptide.com

Table 2: Strategies to Mitigate Peptide Aggregation
StrategyMechanismExamples
Chaotropic AgentsDisrupt hydrogen bondingLiCl, KSCN peptide.com
Solvent ChoiceImprove solvationDMF, NMP, DMSO nih.govcsic.es
Backbone ProtectionPrevent hydrogen bondingHmb groups peptide.com
PseudoprolinesDisrupt secondary structureSer/Thr-derived dipeptides peptide.com
Temperature/MicrowaveProvide energy to disrupt interactionsIncreased temperature, microwave synthesis peptide.com

Minimizing Epimerization and Side-Product Formation in Coupling Reactions

Epimerization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a major concern during peptide coupling reactions. uni-kiel.demdpi.com It can occur through the formation of an oxazolone (B7731731) intermediate, which is susceptible to racemization. mdpi.com The choice of coupling reagent, additives, and reaction conditions plays a crucial role in minimizing this side reaction. bachem.comjpt.com

The OSu (O-succinimidyl) ester of Boc-D-Ser(Bzl)-OH is a pre-activated form of the amino acid, designed to facilitate coupling. However, even with activated esters, the potential for epimerization and other side reactions exists.

Key strategies to minimize epimerization and side-product formation include:

Coupling Reagent Additives: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its aza-analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are commonly used to suppress racemization. bachem.comchempep.com They react with the activated amino acid to form an active ester that is less prone to oxazolone formation.

Base Selection: The choice of base used during the coupling reaction is critical. Sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are often preferred over less hindered bases. bachem.com The use of weaker bases like N-methylmorpholine (NMM) or collidine can also help to reduce the risk of racemization. bachem.com

Reaction Temperature: Keeping the coupling reaction at a low temperature can help to minimize the rate of epimerization. bachem.com

Minimizing Over-activation: Using the appropriate equivalents of coupling reagents and avoiding prolonged activation times can prevent over-activation of the carboxylic acid, which can lead to side reactions like the formation of N-acylurea. bibliomed.orgbachem.com

Table 3: Factors Influencing Epimerization in Peptide Coupling
FactorMitigation StrategyRationale
Coupling ReagentUse with additives like HOBt or HOAtSuppresses oxazolone formation. bachem.comchempep.com
BaseUse sterically hindered or weaker bases (DIPEA, NMM)Reduces the rate of proton abstraction leading to racemization. bachem.com
TemperatureMaintain low reaction temperaturesSlows down the rate of epimerization. bachem.com
Activation TimeAvoid prolonged activationPrevents over-activation and side reactions. bibliomed.org

Influence of Coupling Reagents and Base on Stereochemical Purity

The stereochemical purity of the product formed using Boc-D-Ser(Bzl)-OSu is profoundly influenced by the reaction conditions, particularly the choice of base and the presence of coupling additives. The primary mechanism for racemization or epimerization of N-alkoxycarbonyl-protected amino acids involves the formation of a 5(4H)-oxazolone intermediate. The presence of a base can abstract the proton from the α-carbon of this intermediate, leading to a loss of chiral integrity.

While Boc-protected amino acids are generally more resistant to this oxazolone-mediated racemization compared to benzoyl-protected counterparts, the risk is not eliminated, especially for active esters. The selection of the base used to deprotonate the incoming amine nucleophile is critical. Stronger, more sterically hindered bases are often preferred to minimize side reactions.

Research Findings:

Studies on peptide couplings have demonstrated the critical role of the base in controlling epimerization. For instance, the use of N-methylmorpholine (NMM) is often associated with lower levels of racemization compared to more hindered or stronger bases like diisopropylethylamine (DIPEA). The pKa of the conjugate acid of the base and steric hindrance are key factors; a base must be strong enough to deprotonate the ammonium (B1175870) salt of the amino component but not so strong as to promote proton abstraction from the α-carbon of the activated residue.

While this compound is a pre-activated ester and may not always require additional "coupling reagents" in the traditional sense (which are used to form the active species in situ from a carboxylic acid), its coupling can be modulated by additives. Additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are commonly used in peptide synthesis to accelerate coupling and suppress racemization. These additives can react with the active ester to form an intermediate species that is less prone to racemization and more reactive towards the desired coupling.

The table below summarizes the typical effects of common bases on the stereochemical outcome of peptide couplings, which is applicable to the use of activated esters like this compound.

BaseCommon AbbreviationGeneral Influence on EpimerizationRationale
DiisopropylethylamineDIPEA, Hünig's BaseHigher potential for epimerizationStrong basicity combined with steric hindrance can favor α-proton abstraction, especially in sensitive couplings.
N-MethylmorpholineNMMLower potential for epimerizationConsidered a base of choice for minimizing racemization due to its moderate basicity (pKa ~7.4).
CollidineModerate to high potentialSterically hindered and relatively strong base, can promote racemization.
TriethylamineTEAHigh potential for epimerizationUnhindered and relatively strong base, often leads to significant racemization and is generally avoided for sensitive couplings.

Monitoring and Detection of Diastereomeric Impurities

Given the risk of epimerization during synthesis with this compound, robust analytical methods are essential for monitoring the reaction and quantifying the stereochemical purity of the final peptide product. The primary challenge lies in separating and detecting the desired peptide containing the D-serine residue from its diastereomeric impurity containing an L-serine residue.

The most powerful and widely used technique for this purpose is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . Diastereomers, having different three-dimensional structures, often exhibit slightly different hydrophobicities, allowing for their separation on a C18 or other suitable reverse-phase column. The development of an effective HPLC method typically involves screening different mobile phase compositions (e.g., acetonitrile (B52724)/water or methanol/water gradients) and additives (e.g., trifluoroacetic acid, TFA). Co-injection with a synthetically prepared sample of the undesired L-diastereomer can confirm peak identity.

Detailed Research Findings:

The separation of diastereomeric peptides by RP-HPLC is a well-documented practice. For example, research has shown that even single amino acid epimers in peptides can be resolved using high-resolution columns and optimized shallow gradients. The retention time difference between the D- and L-containing peptides can sometimes be small, necessitating careful optimization of the chromatographic conditions.

Beyond standard HPLC, other advanced analytical techniques can be employed:

Chiral Chromatography: This method uses a chiral stationary phase (CSP) that can differentially interact with the two diastereomers, often providing superior separation compared to standard RP-HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field 1H NMR can sometimes distinguish between diastereomers. The chemical shifts of protons near the chiral center of the epimerized residue may differ slightly. While not typically used for routine quantification due to lower sensitivity compared to HPLC, it can be a powerful tool for structural confirmation.

Mass Spectrometry (MS): While diastereomers have the same mass and cannot be distinguished by MS alone, coupling liquid chromatography with mass spectrometry (LC-MS) is a standard method. The MS detector confirms that the separating peaks observed in the chromatogram correspond to the correct mass of the target peptide, ensuring that a peak identified as a diastereomeric impurity is not an unrelated byproduct.

The table below outlines common analytical methods for detecting diastereomeric impurities arising from the use of this compound.

Analytical MethodPrinciple of DetectionTypical Application & Notes
RP-HPLC Differences in hydrophobicity between diastereomers lead to different retention times.The primary method for purity analysis and quantification. Requires careful method development.
Chiral HPLC Differential interaction with a chiral stationary phase.Offers excellent separation but can be more expensive and less universally applicable than RP-HPLC.
LC-MS Separation by LC followed by mass detection.Confirms the mass of separated diastereomers, providing definitive identification of impurities.
NMR Spectroscopy Different chemical environments for nuclei in diastereomers can lead to distinct signals.Used for structural verification. May require high-field instruments to resolve subtle differences.

Effective mitigation of epimerization begins with the careful selection of bases and reaction conditions, and it concludes with rigorous analytical verification to ensure the stereochemical integrity of the final product.

Advanced Methodological Enhancements and Techniques

Microwave-Assisted Synthesis Using Boc-D-Ser(Bzl)-OSu

Microwave-assisted solid-phase peptide synthesis (SPPS) has emerged as a powerful tool for accelerating peptide assembly. luxembourg-bio.comrsc.org The use of microwave irradiation to heat the reaction mixture provides rapid and uniform heating, which can dramatically reduce synthesis times and improve the quality of the final peptide product. luxembourg-bio.comacs.org This is particularly beneficial when incorporating sterically hindered or aggregation-prone amino acids. luxembourg-bio.com

The coupling of this compound, an activated ester of a protected serine derivative, to a growing peptide chain can be significantly expedited with microwave assistance. Conventional room temperature couplings can be sluggish, especially when dealing with sterically demanding residues or sequences prone to forming secondary structures. luxembourg-bio.comrsc.org Microwave energy directly heats the solvent and reagents, leading to a substantial increase in reaction rates. luxembourg-bio.com This allows for shorter coupling times, often reducing a process that would take hours to mere minutes. rsc.orgmdpi.com

For instance, the coupling efficiency of sterically hindered amino acids is notably improved under microwave conditions. biorxiv.org The increased thermal energy helps to overcome the activation energy barrier for the reaction and can disrupt peptide chain aggregation on the solid support, making the N-terminal amine more accessible for acylation. luxembourg-bio.com This leads to higher coupling yields and a more complete incorporation of the this compound residue.

Table 1: Comparison of Conventional and Microwave-Assisted Coupling of this compound
ParameterConventional Synthesis (Room Temperature)Microwave-Assisted Synthesis (60°C)
Coupling Time2 - 4 hours5 - 15 minutes
Coupling Efficiency85 - 95%>99%
Relative Reaction Rate1x10 - 20x

A significant advantage of the accelerated reaction times in microwave-assisted synthesis is the potential reduction of side reactions. rsc.orgrsc.org Prolonged exposure of the activated amino acid and the growing peptide chain to the reaction conditions can lead to undesirable modifications. In the case of this compound, potential side reactions include the hydrolysis of the active ester and epimerization at the alpha-carbon. rsc.orgmdpi.com

By drastically shortening the coupling step, microwave synthesis minimizes the time available for these side reactions to occur, resulting in a cleaner crude product with higher purity. rsc.org However, it is crucial to carefully control the temperature, as excessive heat can also promote side reactions, such as the degradation of protecting groups or the peptide itself. rsc.orgnih.gov Optimized microwave protocols often involve pulsed heating to maintain a target temperature without overheating, ensuring both speed and fidelity in the synthesis. acs.org

Accelerated Reaction Kinetics and Improved Coupling Efficiency

Continuous Flow Synthesis Applications

Continuous flow chemistry offers a paradigm shift from traditional batch production of peptides, enabling a more controlled, efficient, and scalable manufacturing process. thieme-connect.deresearchgate.net In a flow synthesizer, reagents are continuously pumped through a reactor, where the reaction occurs, allowing for precise control over reaction parameters and consistent product quality. researchgate.netresearchgate.net

For the industrial production of peptides incorporating this compound, continuous flow synthesis presents a significant advantage. The transition from laboratory-scale batch synthesis to large-scale production is often challenging, with issues of heat transfer, mixing, and reproducibility. Flow reactors, with their high surface-area-to-volume ratio, allow for efficient heat exchange and mixing, ensuring that the reaction conditions are uniform throughout the process. researchgate.net This leads to a more consistent product quality, regardless of the production scale. By running the flow system for extended periods, large quantities of the desired peptide can be produced with excellent reproducibility.

Table 2: Comparison of Batch and Continuous Flow Synthesis for Peptide Production
ParameterBatch SynthesisContinuous Flow Synthesis
Production Scalemg to gg to kg
ReproducibilityVariable between batchesHigh and consistent
Process ControlLimitedPrecise control of temperature, time, and stoichiometry
SafetyHandling of large volumes of reagentsSmaller reaction volumes at any given time, enhanced safety

Automated continuous flow systems provide unparalleled control over the synthesis process. luxembourg-bio.com Parameters such as reagent concentration, flow rate, temperature, and reaction time can be precisely managed and monitored in real-time. researchgate.net This level of control is crucial when using sensitive reagents like this compound to ensure complete coupling and minimize side reactions. The automation of the synthesis process also enhances reproducibility by eliminating the variability associated with manual interventions. luxembourg-bio.com The result is a highly reliable and efficient method for producing complex peptides with a consistent quality profile.

Scaling Up Peptide Production with this compound

Analytical and Preparative Techniques for Peptide Characterization

The successful synthesis of a peptide containing this compound must be verified through rigorous analytical characterization, and the final product must be purified to the desired level.

High-performance liquid chromatography (HPLC) is the cornerstone of both analytical and preparative work in peptide chemistry. nih.govnih.gov Reverse-phase HPLC (RP-HPLC) is typically used to assess the purity of the crude peptide and to isolate the target peptide from byproducts and unreacted starting materials. nih.gov The choice of the stationary phase (e.g., C8 or C18) and the mobile phase gradient (typically a mixture of water and acetonitrile (B52724) with an additive like trifluoroacetic acid) is optimized to achieve the best separation. uchicago.edu

Mass spectrometry (MS) is indispensable for confirming the identity of the synthesized peptide. nih.govuchicago.edu Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are used to determine the molecular weight of the peptide, confirming the successful incorporation of the this compound residue. Tandem mass spectrometry (MS/MS) can be further employed to sequence the peptide and confirm the correct order of amino acids.

For structural elucidation, particularly for confirming the stereochemistry and identifying any modifications, nuclear magnetic resonance (NMR) spectroscopy can be a powerful tool, although it is more commonly applied to smaller peptides or for detailed structural biology studies. nih.gov

Chromatographic Separation of D-Serine Containing Peptides

The separation of peptides containing D-serine from their all-L-amino acid counterparts is a significant analytical challenge. Because these molecules are diastereomers, they have different physical properties that can be exploited for chromatographic separation. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary technique used for this purpose. mdpi.com The subtle differences in the three-dimensional structure imparted by the D-serine residue can lead to differential interactions with the stationary phase, allowing for separation. nih.gov However, achieving baseline resolution often requires optimization of mobile phase composition and the use of high-resolution columns. researchgate.net

For more challenging separations, or for the analysis of amino acid enantiomeric composition after peptide hydrolysis, chiral chromatography techniques are employed. mdpi.com This can involve two main strategies:

Chiral Stationary Phases (CSPs): These HPLC columns contain a chiral selector as the stationary phase, which can differentially interact with enantiomers or diastereomers. Crown ether-based CSPs, for instance, have been shown to be effective for the separation of D- and L-amino acid enantiomers. mdpi.com

Chiral Derivatizing Agents: The peptide or its hydrolyzed amino acids are reacted with a chiral reagent to form new diastereomers that are more easily separated on a standard achiral column. nih.govresearchgate.net Common reagents include Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) or ortho-phthalaldehyde (OPA) used in conjunction with a chiral thiol like N-acetyl-L-cysteine (NAC) or N-tert-butyloxycarbonyl-L-cysteine (Boc-L-Cys). mdpi.comresearchgate.netakjournals.com The resulting diastereomeric derivatives exhibit different retention times in RP-HPLC. researchgate.netakjournals.com

A study on the separation of serine enantiomers using OPA and Boc-L-Cys for pre-column derivatization demonstrated effective separation with good resolution. akjournals.com The method was sensitive enough for the analysis of D- and L-serine in biological samples. akjournals.com Two-dimensional liquid chromatography (2D-LC), which couples different column selectivities (e.g., achiral RP and chiral), further enhances separation power for complex samples. molnar-institute.com

Table 1: Research Findings on Chromatographic Separation of Serine Diastereomers

Method Analyte Derivatizing Agent Stationary Phase Key Findings Reference
RP-HPLC D/L-Serine OPA / N-acetyl-L-cysteine (NAC) Reversed Phase (C18) Successful separation of diastereomeric isoindole derivatives with electrochemical detection. researchgate.net
RP-HPLC D/L-Serine OPA / N-tert-butyloxycarbonyl-L-cysteine (Boc-L-Cys) Reversed Phase Achieved a resolution of 3.42 between D,L* and L,L* diastereomers. akjournals.com
2D-LC-MS/MS Proteinogenic Amino Acids None (direct analysis of hydrolysate) 1D: Achiral RP; 2D: Chiral tandem column Capable of fast enantioselective analysis of 24 amino acids, including serine, from peptide hydrolysates. molnar-institute.com

Spectroscopic Analysis of Peptide Conformation and Purity

Spectroscopic techniques are indispensable for confirming the identity, purity, and, crucially, the three-dimensional structure of peptides containing D-serine. The inversion of stereochemistry at a single alpha-carbon can dramatically alter a peptide's conformational preferences. researchgate.net

Mass Spectrometry (MS): While peptide epimers have identical mass-to-charge ratios, tandem mass spectrometry (MS/MS) can often distinguish them. nih.govresearchgate.net Fragmentation patterns can be stereochemistry-dependent. Advanced fragmentation techniques like Radical-Directed Dissociation (RDD) have proven particularly sensitive to the stereochemistry of the peptide backbone. nih.govacs.org In RDD experiments, peptides containing D-serine show significantly different fragment ion intensities compared to their all-L epimers, allowing for unambiguous identification. acs.org For example, in one study, the RDD spectrum of a D-serine containing peptide was dominated by water loss, a minor pathway for the L-serine epimer. acs.org This difference provides a quantitative measure (Rchiral value) for discrimination. acs.org Other techniques like electron capture dissociation (ECD) and ion mobility spectrometry (IMS) coupled with MS also provide avenues for distinguishing peptide diastereomers. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy is a cornerstone of peptide conformational analysis in solution. thieme-connect.deresearchgate.net The set of proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) chemical shifts are exquisitely sensitive to the local electronic environment and thus to the peptide's conformation. thieme-connect.de The presence of a D-amino acid can be confirmed by the appearance of a unique set of resonances. thieme-connect.de Two-dimensional NMR experiments, such as COSY, NOESY, and ROESY, provide information on through-bond and through-space connectivities, allowing for the determination of dihedral angles and inter-proton distances that define the peptide's 3D structure. ajol.infoacs.org The presence of a D-serine residue often induces specific local conformations, such as particular types of β-turns, which can be identified through characteristic NOE patterns and coupling constants. researchgate.net

Table 2: Research Findings on Spectroscopic Analysis of D-Serine Containing Peptides

Technique Analyte Type Key Findings Reference
Radical-Directed Dissociation MS Peptides with D-Serine Provides excellent chiral discrimination (Rchiral values > 4) based on unique fragmentation patterns (e.g., dominant water loss for D-Ser epimers). acs.org
MALDI-TOF/TOF MS Peptides with D-amino acid at position 2 Peak intensities in fragmentation spectra are dependent on chirality, allowing identification of epimers. nih.gov
Solid-State VCD D-Serine Exhibits mirror-image VCD signals compared to L-Serine in the 1800-1250 cm⁻¹ range, confirming stereochemistry. nih.gov

Broader Applications of Boc D Ser Bzl Osu As a Versatile Building Block

Synthesis of Bioconjugates and Chemically Modified Biomolecules

The ability to selectively modify biomolecules is crucial for understanding their function and for developing new therapeutic and diagnostic agents. Boc-D-Ser(Bzl)-OSu serves as a key reagent in this field, enabling the precise attachment of various functionalities to proteins and other biomolecules.

Site-specific derivatization involves the modification of a specific amino acid residue within a protein. The OSu ester of this compound readily reacts with the free amino groups of lysine (B10760008) residues or the N-terminus of a protein to form stable amide bonds. This reaction is highly efficient under mild conditions, which is essential for maintaining the integrity of the protein's structure and function.

The benzyl-protected serine side chain can be deprotected under specific conditions to reveal a hydroxyl group. This hydroxyl group can then be further functionalized, for example, by glycosylation or phosphorylation, or used as an attachment point for other molecules of interest, such as drugs, imaging agents, or polyethylene (B3416737) glycol (PEG) chains for improving pharmacokinetic properties. This two-step functionalization strategy, facilitated by the use of this compound, provides a powerful method for creating homogenous bioconjugates with well-defined structures.

Molecular probes are essential tools for studying biological processes. This compound can be incorporated into peptides that are designed to bind to specific biological targets. The D-configuration of the serine residue can enhance the proteolytic stability of these peptide probes, as they are less susceptible to degradation by natural proteases that typically recognize L-amino acids.

Furthermore, the benzyl (B1604629) group can be replaced with a variety of reporter groups, such as fluorophores or biotin, either before or after the incorporation of the serine residue into the peptide. These modified peptides can then be used in a range of applications, including fluorescence microscopy, flow cytometry, and affinity chromatography, to study protein-protein interactions, enzyme activity, and other molecular recognition events.

Site-Specific Derivatization and Linker Chemistry

Construction of Complex Organic Molecules

Beyond the realm of bioconjugation, this compound is a valuable building block for the synthesis of a diverse array of complex organic molecules, including those with therapeutic potential.

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability and oral bioavailability. The incorporation of D-amino acids, like D-serine derived from this compound, is a common strategy in the design of peptidomimetics. The presence of a D-amino acid can induce specific secondary structures and can disrupt or stabilize key interactions with biological targets.

The synthesis of non-natural peptides containing D-serine allows for the exploration of novel peptide structures with unique biological activities. For instance, peptides containing D-serine have been investigated for their potential as antimicrobial agents, enzyme inhibitors, and receptor antagonists. The use of this compound in solid-phase peptide synthesis (SPPS) allows for the routine and efficient incorporation of this non-natural amino acid into peptide chains.

Macrocyclic peptides and foldamers are classes of molecules that have gained significant attention due to their conformational rigidity and potential for high-affinity binding to biological targets. This compound can be used as a key component in the modular assembly of these complex structures.

The D-serine residue can act as a turn-inducing element, helping to pre-organize a linear peptide chain for efficient macrocyclization. The side chain of the serine can also be used as an attachment point for linkers that are used to cyclize the peptide. Furthermore, in the field of foldamers, which are oligomers that adopt well-defined secondary structures, the incorporation of D-serine can be used to control the folding pattern and to create novel helical or sheet-like architectures.

Synthesis of Peptidomimetics and Non-Natural Peptides Incorporating D-Serine

Contribution to Chemical Biology and Proteomics Research

The applications of this compound have made significant contributions to the fields of chemical biology and proteomics. In chemical biology, this compound has enabled the synthesis of chemical tools to probe and manipulate biological systems. For example, the site-specific introduction of post-translational modifications, or their mimics, onto proteins has allowed researchers to dissect the functional roles of these modifications in cellular signaling and regulation.

Design of Enzyme Inhibitors and Substrate Analogs

The precise architecture of this compound makes it an important starting material for the synthesis of enzyme inhibitors and substrate analogs, particularly for enzymes that recognize serine or related structures. By mimicking the natural substrate, these synthetic molecules can bind to an enzyme's active site and modulate its activity, providing powerful tools for research and therapeutic development.

A notable example is in the creation of inhibitors for aminoacyl-tRNA synthetases (aaRS), enzymes essential for protein synthesis. kuleuven.be These enzymes are validated targets for antimicrobial agents due to the differences between prokaryotic and eukaryotic versions. kuleuven.be Researchers have synthesized non-hydrolyzable analogs of the seryl-adenylate (B1675329) intermediate, which is formed during the seryl-tRNA synthetase (SerRS) reaction. researchgate.net In one such synthesis, the L-enantiomer, Boc-L-Ser(Bzl)-OSu, was a key starting material in the multi-step preparation of 5'-O-[N-(L-seryl)-sulfamoyl]adenosine (SerAMS), a stable analog of the Ser-AMP intermediate. researchgate.netresearchgate.net This synthetic analog was shown to be a competitive inhibitor of yeast SerRS with respect to both ATP and serine, demonstrating the utility of the Boc-Ser(Bzl)-OSu building block in creating potent and specific enzyme inhibitors. researchgate.net

The general synthetic strategy involves:

Activation of the protected amino acid: Boc-Ser(Bzl)-OH is reacted with N-hydroxysuccinimide to form the more reactive Boc-Ser(Bzl)-OSu. researchgate.net

Coupling: The activated ester is then coupled with another molecule, such as an adenosine (B11128) derivative, to form the core of the inhibitor. kuleuven.beresearchgate.net

Deprotection: Finally, the Boc and Bzl protecting groups are removed to yield the active inhibitor. researchgate.net

This modular approach allows for the generation of various analogs by modifying the amino acid component or the coupled molecule, facilitating the exploration of structure-activity relationships. Similar strategies using activated Boc-amino acids are employed in designing inhibitors for other enzyme classes, such as trypsin-like serine proteases. portlandpress.comuq.edu.au

Table 1: Key Intermediates in the Synthesis of a SerRS Inhibitor Analog

Compound/Intermediate Starting Material Key Reagent Purpose
Boc-L-Ser(Bzl)-OSu Boc-L-Ser(Bzl)-OH N,N'-Dicyclohexylcarbodiimide (DCC) & N-hydroxysuccinimide Activation of the carboxyl group for coupling. researchgate.net
Protected Ser-adenosine analog Boc-L-Ser(Bzl)-OSu Sulfamoyl-adenosine derivative Coupling to form the core inhibitor structure. researchgate.netresearchgate.net

| SerAMS (Final Inhibitor) | Protected Ser-adenosine analog | Trifluoroacetic acid (TFA), Hydrogenolysis | Removal of Boc and Bzl protecting groups. researchgate.net |

Creation of Chemically Engineered Proteins for Functional Studies

This compound and its L-isomer are also employed in the chemical engineering of proteins to create novel structures with tailored functions. These functions can range from enhanced stability to novel binding properties or the introduction of labels for imaging. This is often achieved by synthesizing peptide fragments containing the desired modified residue, which are then incorporated into larger protein structures through methods like native chemical ligation (NCL) or direct modification of the protein. iris-biotech.de

A specific application is in the construction of well-defined immunogens designed to elicit a targeted antibody response. In one study, researchers synthesized a polylysine (B1216035) core scaffold and attached multiple serine residues to its side chains using Boc-Ser(Bzl)-OSu. acs.org This created a multivalent presentation of the serine-containing epitope.

The process involved:

Solid-phase synthesis of a polylysine backbone on a resin.

Removal of the lysine side-chain protecting groups.

Coupling of Boc-Ser(Bzl)-OSu to the deprotected lysine side-chain amines in solution. acs.org

Cleavage from the resin and deprotection of the remaining groups to yield the final engineered protein construct. acs.org

This synthetic immunogen, featuring a precise arrangement of serine residues, could then be used in functional studies to investigate the requirements for generating specific antibodies, for example, against carbohydrate antigens that are often attached to serine or threonine residues in glycoproteins. The use of Boc-Ser(Bzl)-OSu allows for the controlled, site-specific introduction of these key residues, a task that is difficult to achieve using standard molecular biology techniques. This methodology provides a powerful tool for immunology and vaccine development. acs.org

Role in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly generate a large number of diverse compounds, or a "library," which can then be screened for biological activity. google.comgoogle.com this compound, as a reactive building block, is well-suited for inclusion in the combinatorial synthesis of peptide and peptidomimetic libraries. thieme-connect.de

The use of solid-phase peptide synthesis (SPPS) is central to many combinatorial approaches. In this technique, amino acids are sequentially added to a growing peptide chain that is anchored to an insoluble resin support. chemimpex.combachem.com The activated nature of this compound facilitates its efficient coupling to the resin-bound peptide. By systematically varying the amino acids at each position in the sequence across a multitude of separate reaction vessels (parallel synthesis) or within the same pool of resin beads (split-mix synthesis), vast libraries of unique peptides can be constructed. google.com

For instance, a patent describes the generation of combinatorial libraries of peptidomimetic compounds where building blocks like Boc-protected activated amino acids are essential reagents. google.com These libraries can be screened to identify lead compounds for pharmaceutical development. In another example, researchers used a combinatorial approach to search for synthetic molecules with enzyme-like activity. A peptide library was synthesized and screened for the ability to cleave an activated ester, mimicking the function of serine proteases. nih.gov The identification of active sequences from such a library provides valuable insights into the structural requirements for catalysis and can lead to the development of artificial enzymes.

Table 2: Application of this compound in Different Library Types

Library Type Synthesis Method Role of this compound Goal
Peptide Library Solid-Phase Peptide Synthesis (SPPS) A building block incorporated at specific positions in the peptide sequence. Identify peptides with high binding affinity to a biological target (e.g., receptor, enzyme). nih.gov
Peptidomimetic Library Solution or Solid-Phase Synthesis Reactant for coupling to a non-peptidic scaffold or as part of a modified backbone. google.com Discover novel structures with improved stability or oral bioavailability compared to natural peptides.

| Antibiotic Compound Library | Solid-Phase Combinatorial Synthesis | Used in conjunction with other natural and unnatural amino acids, including heterocyclic building blocks. google.com | Generate novel antibiotic candidates to combat resistant bacteria. |

Q & A

Q. What are the key considerations for synthesizing Boc-D-ser(bzl)-osu with high enantiomeric purity?

To achieve high enantiomeric purity, researchers must optimize reaction conditions (e.g., temperature, solvent polarity) and select appropriate chiral catalysts or enzymes. Protecting group strategies (e.g., Boc for amines, benzyl for hydroxyl groups) should prioritize minimal racemization. Analytical validation via chiral HPLC or NMR with chiral shift reagents is critical .

Q. How can researchers validate the identity and purity of this compound post-synthesis?

Use a combination of spectroscopic methods:

  • NMR (¹H/¹³C) to confirm structural integrity and detect impurities.
  • Mass spectrometry (ESI-TOF) for molecular weight verification.
  • HPLC (reverse-phase or chiral columns) to assess chemical and enantiomeric purity (>98% is standard for peer-reviewed publications) .

Q. What solvents and storage conditions are optimal for this compound stability?

this compound is moisture-sensitive. Store under inert gas (argon/nitrogen) at –20°C in anhydrous solvents (e.g., DCM, DMF). Avoid prolonged exposure to light or acidic/basic conditions to prevent deprotection or degradation. Regular stability testing via TLC or HPLC is recommended .

Advanced Research Questions

Q. How can computational methods predict this compound’s reactivity in peptide coupling reactions?

Density Functional Theory (DFT) simulations can model activation energies for carbodiimide-mediated coupling reactions. Parameters include:

  • Nucleophilicity of the serine hydroxyl group.
  • Steric effects from the benzyl protecting group.
  • Solvent dielectric constants (e.g., DMF vs. THF).
    Validate predictions with experimental kinetic studies (e.g., reaction progress monitored by IR spectroscopy) .

Q. What experimental strategies resolve contradictions in reported reaction yields for this compound?

Systematic analysis should:

  • Compare reaction scales (micro vs. bulk synthesis).
  • Evaluate catalyst purity (e.g., HOBt vs. HOAt).
  • Control for moisture/oxygen levels (Schlenk line techniques).
  • Use statistical tools (e.g., ANOVA) to identify significant variables. Reproduce conflicting studies under identical conditions to isolate discrepancies .

Q. How can this compound be integrated into solid-phase peptide synthesis (SPPS) with minimal side reactions?

Optimize resin loading (0.2–0.5 mmol/g) and coupling agents (e.g., HATU/DIPEA). Monitor Fmoc deprotection efficiency (UV-Vis at 301 nm). Mitigate aspartimide formation by:

  • Reducing microwave-assisted heating times.
  • Incorporating pseudoproline dipeptides.
    Validate peptide sequences via MALDI-TOF MS and Edman degradation .

Data Analysis and Reporting

Q. What statistical frameworks are appropriate for analyzing this compound’s kinetic data?

Non-linear regression models (e.g., Michaelis-Menten for enzymatic reactions) or Arrhenius plots for temperature-dependent reactions. Report confidence intervals (95%) and use software like GraphPad Prism for reproducibility. Disclose outliers via Grubbs’ test .

Q. How should researchers structure supplementary data for this compound studies?

Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Include raw NMR spectra (FID files), HPLC chromatograms, and crystallographic data (CIF files).
  • Provide detailed synthetic protocols (molar ratios, reaction times).
  • Use standardized nomenclature (IUPAC) and reference commercial databases (CAS Registry Number) .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility when using this compound in multi-lab studies?

  • Share characterized batches (e.g., via institutional repositories).
  • Document lot-specific impurities (e.g., residual DCM in NMR spectra).
  • Publish negative results (e.g., failed coupling attempts) to inform troubleshooting .

Q. What peer-review criteria are critical for studies involving this compound?

  • Transparency : Full disclosure of synthetic routes and analytical thresholds.
  • Validation : Independent replication of key findings.
  • Contextualization : Compare results to prior literature (e.g., enantioselectivity trends in serine derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.